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Introduction
(+)-Atuveciclib (formerly BAY 1143572) is a potent and highly selective small molecule

inhibitor of the Positive Transcription Elongation Factor b (P-TEFb).[1][2][3] P-TEFb, a

heterodimer composed of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (most

commonly Cyclin T1), is a critical regulator of gene transcription.[1][4][5] It functions by

phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), as well as

negative elongation factors, to facilitate the transition from promoter-proximal pausing to

productive transcript elongation.[5][6][7][8] Dysregulation of P-TEFb activity is implicated in

various pathologies, including cancer, where it drives the expression of anti-apoptotic proteins

and oncogenes.[1][4] (+)-Atuveciclib represents a promising therapeutic strategy by targeting

this key transcriptional dependency in cancer cells.[4][3][9] This document provides a detailed

technical guide on the mechanism, quantitative aspects, and experimental methodologies

related to the inhibition of P-TEFb by (+)-Atuveciclib.

Mechanism of Action
(+)-Atuveciclib exerts its therapeutic effect by directly binding to and inhibiting the kinase

activity of CDK9, the catalytic subunit of P-TEFb.[1][4] This inhibition prevents the

phosphorylation of RNAP II at serine 2 (Ser2) of the CTD, a crucial step for productive

transcription elongation.[4][8] The subsequent decrease in the transcription of key survival
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proteins, such as Mcl-1, and oncogenes, like c-MYC, leads to the induction of apoptosis and

inhibition of proliferation in cancer cells.[4]

P-TEFb Signaling Pathway and Inhibition by (+)-
Atuveciclib
The following diagram illustrates the central role of P-TEFb in transcription elongation and the

point of intervention by (+)-Atuveciclib.
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P-TEFb Signaling Pathway and Atuveciclib Inhibition
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Kinase Inhibition Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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